![molecular formula C13H13N3O2 B2946013 3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile CAS No. 861212-61-5](/img/structure/B2946013.png)
3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile
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Description
3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile, also known as MO-1, is a chemical compound that has gained interest in the scientific community due to its potential applications in medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry: AMPA Receptor Antagonists
This compound has been explored for its potential as an orally active AMPA receptor antagonist . AMPA receptors are involved in fast synaptic transmission in the central nervous system, and their dysregulation is associated with various neurological disorders. Derivatives of this compound have shown promise in preclinical studies for their anticonvulsant activity and protective index in seizure models . This suggests potential applications in the development of new treatments for epilepsy and other conditions involving excitatory neurotransmission imbalance.
Antimicrobial Agents
Research indicates that derivatives of this compound could be synthesized to exhibit significant antimicrobial activity . The structural flexibility allows for the creation of analogs that can target a range of bacterial and fungal pathogens. This is particularly relevant in the context of rising antibiotic resistance, where new classes of antimicrobial agents are urgently needed.
Chemical Property Analysis
The compound’s chemical properties, such as its molecular weight, boiling point, and solubility, can be analyzed to predict its behavior in different environments . Understanding these properties is crucial for its application in any field, whether it’s formulating a new drug or designing a specialized industrial process.
properties
IUPAC Name |
3-[2-(4-methylphenyl)-5-oxo-1,3,4-oxadiazin-4-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10-3-5-11(6-4-10)13-15-16(8-2-7-14)12(17)9-18-13/h3-6H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLKREJYZINXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)CO2)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331893 |
Source
|
Record name | 3-[2-(4-methylphenyl)-5-oxo-1,3,4-oxadiazin-4-yl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666685 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-1,3,4-oxadiazin-4-yl]propanenitrile | |
CAS RN |
861212-61-5 |
Source
|
Record name | 3-[2-(4-methylphenyl)-5-oxo-1,3,4-oxadiazin-4-yl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501331893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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